1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C9H14BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The brominated thiophene is then subjected to alkylation with ethylamine to introduce the ethylamino group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde)
Reduction: Formation of a de-brominated product
Substitution: Formation of azide or nitrile derivatives
Scientific Research Applications
1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying the interactions of thiophene derivatives with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, while the ethylamino and hydroxyl groups modulate the compound’s activity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol
- 1-(5-Bromothiophen-2-yl)ethan-1-amine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-6(12)5-11-7(2)8-3-4-9(10)13-8/h3-4,6-7,11-12H,5H2,1-2H3 |
InChI Key |
BFWZSYWZBOJONY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=C(S1)Br)O |
Origin of Product |
United States |
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